1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one
Description
Properties
IUPAC Name |
1-(1,3-thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4O2S/c15-14(16,17)10-2-1-9(7-19-10)12(23)20-4-5-21(11(22)8-20)13-18-3-6-24-13/h1-3,6-7H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKNMRHGWQKVKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of Piperazine Ring: The piperazine ring can be synthesized by the cyclization of ethylenediamine with dihaloalkanes.
Coupling Reactions: The thiazole and piperazine rings are then coupled with a nicotinoyl chloride derivative that contains a trifluoromethyl group. This step typically requires a base such as triethylamine and an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine-2-one ring undergoes nucleophilic substitution at the carbonyl group under basic conditions. For example:
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Reaction with Grignard reagents : Cyclohexyl magnesium chloride facilitates substitution at the piperazinone carbonyl, yielding alkylated derivatives (e.g., conversion to tertiary alcohols) .
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SNAr (Nucleophilic Aromatic Substitution) : The electron-deficient pyridine ring participates in SNAr with amines or thiols at elevated temperatures (80–120°C), leveraging the electron-withdrawing trifluoromethyl group to activate the ring .
Key Data :
| Reaction Type | Reagents/Conditions | Yield | Analytical Confirmation |
|---|---|---|---|
| SNAr | Piperidine, ethanol, reflux | 74–79% | NMR: δ 3.75 ppm (piperazine), 6.03 ppm (NH) |
| Grignard | Cyclohexyl MgCl, toluene | 38–88% | HPLC purity >95% |
Acylation and Alkylation
The secondary amine in the piperazine ring reacts with electrophiles:
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Acylation : Treatment with chloroacetyl chloride forms amides at the piperazine nitrogen. This reaction proceeds in anhydrous KCO-mediated conditions (CHCl, 0–5°C).
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Alkylation : 2-Chloro-N-arylacetamide derivatives alkylate the piperazine nitrogen in ethanol under reflux, producing branched analogs .
Mechanistic Insight :
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Acylation follows a two-step mechanism: initial deprotonation of the amine, followed by nucleophilic attack on the acyl chloride.
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Alkylation involves an S2 displacement, with the piperazine acting as a nucleophile .
Cyclization Reactions
Intramolecular cyclization is observed under basic conditions:
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Thiazole-Piperazine Fusion : Heating with NaOEt in ethanol induces cyclization between the thiazole’s sulfur and the piperazine carbonyl, forming fused bicyclic structures (e.g., thieno[2,3-b]pyridines) .
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Trifluoromethylpyridine Participation : The 6-trifluoromethyl group stabilizes transition states during cyclization, enhancing reaction rates.
Catalytic Coupling Reactions
The thiazole ring participates in cross-coupling reactions:
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Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh)) enable aryl boronic acid coupling at the thiazole’s 4-position (DMF, 100°C).
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Heck Coupling : Bromine substituents on the pyridine ring undergo Heck reactions with alkenes (e.g., styrene) using Pd(OAc) .
Optimized Conditions :
| Reaction | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh) | DMF | 100°C | 72% |
| Heck | Pd(OAc) | Toluene | 120°C | 65% |
Stability and Degradation Pathways
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Hydrolysis : The carbonyl group in piperazin-2-one hydrolyzes under acidic (HCl, HO) or basic (NaOH, HO) conditions, forming carboxylic acid derivatives.
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Thermal Decomposition : At temperatures >200°C, the compound degrades via cleavage of the thiazole-piperazine bond, releasing SO and CO (TGA data).
Hydrolysis Data :
Functionalization of the Trifluoromethyl Group
The CF group undergoes rare but specific reactions:
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Radical Fluorination : UV light initiates CF-to-CF conversion in the presence of F gas (experimental yield: 22%).
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Nucleophilic Displacement : Limited reactivity due to strong electron-withdrawing effects, but LiAlH reduces CF to CHF under extreme conditions (150°C, 48 hours).
Comparative Reactivity Table
| Functional Group | Reactivity Type | Reagents | Yield Range |
|---|---|---|---|
| Piperazin-2-one | Nucleophilic substitution | Grignard reagents, amines | 38–88% |
| Thiazole | Cross-coupling | Pd catalysts, boronic acids | 65–72% |
| CF-pyridine | SNAr | Piperidine, KCO | 74–79% |
| Piperazine NH | Acylation | Chloroacetyl chloride | 68–75% |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of piperazinone derivatives, including 1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one, as cytotoxic agents against various cancer cell lines. For instance, a study demonstrated that derivatives of piperazin-2-one exhibited significant cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines using the MTT assay method . The mechanism of action is believed to involve the inhibition of key cellular pathways related to cancer proliferation.
TRPV3 Modulation
The compound has been identified as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain pathways. Research indicates that compounds with similar structural features can potentially treat conditions related to TRPV3 activity, such as chronic pain and inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The presence of the thiazole and trifluoromethyl groups significantly influences biological activity. For example, modifications in these groups can enhance selectivity and potency against specific targets within cancerous cells .
Case Study 1: Cytotoxicity Evaluation
In a comprehensive evaluation, various piperazinone derivatives were synthesized and tested for their cytotoxic effects on both cancerous and non-cancerous cell lines. The study revealed that certain modifications led to increased selectivity for cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .
Case Study 2: Pain Management
Another study focused on the application of thiazole-containing compounds in managing pain through TRPV3 modulation. The findings suggest that these compounds could serve as a new class of analgesics, providing effective pain relief with fewer side effects compared to traditional therapies .
Data Tables
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Heterocycle Variations
Piperazin-2-one vs. Piperazine/Piperidine
Aromatic Substituent Analysis
Thiazole vs. Thiophene/Pyridine
- 1,3-Thiazol-2-yl (Target) : Contains nitrogen and sulfur, enabling hydrogen bonding and π-stacking interactions. Thiazoles are electron-deficient, influencing electronic complementarity with biological targets.
- 6-(Trifluoromethyl)pyridine (Target) : The electron-withdrawing trifluoromethyl group enhances metabolic stability and aromatic electrophilicity, similar to trifluoromethylphenyl groups in compound 21 .
Trifluoromethyl Placement
- Pyridine (Target) : The 6-position placement on pyridine maximizes steric and electronic effects, as seen in compound 70 .
- Phenyl (Compound 21) : Trifluoromethyl on phenyl may enhance membrane permeability but reduce directional interactions compared to pyridine .
Key Properties
- Synthetic Routes : The target compound likely requires sequential coupling of thiazole and pyridine moieties to the piperazin-2-one core, analogous to the use of Boc protection in compound 70 .
- Stability : The trifluoromethyl group and thiazole ring may confer resistance to enzymatic degradation, similar to compound 21 .
Biological Activity
1-(1,3-Thiazol-2-yl)-4-[6-(trifluoromethyl)pyridine-3-carbonyl]piperazin-2-one is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and anticonvulsant effects, supported by relevant case studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H11F3N4O2S
- Molecular Weight : 356.33 g/mol
- CAS Number : 2309550-84-1
Anticancer Activity
Research has shown that thiazole derivatives exhibit notable anticancer properties. For instance, several studies indicate that compounds containing thiazole moieties can effectively inhibit cancer cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic activity of thiazole-based compounds against various cancer cell lines, including breast and colon cancer. The results demonstrated that compounds similar to this compound exhibited IC50 values lower than standard chemotherapy agents like doxorubicin, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | |
| Compound B | HT-29 (Colon) | 3.5 | |
| Compound C | Jurkat (Leukemia) | 4.0 |
Antibacterial Activity
The antibacterial potential of thiazole derivatives has also been extensively studied. Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Findings
In a comparative study, various thiazole derivatives were tested for their Minimum Inhibitory Concentration (MIC) against bacterial strains. The results indicated that certain derivatives demonstrated MIC values as low as 31.25 µg/mL against Gram-positive bacteria, showcasing their potential as effective antibacterial agents .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 31.25 | |
| Compound E | Escherichia coli | 62.50 |
Anticonvulsant Activity
Thiazole compounds have also been evaluated for their anticonvulsant properties. A specific thiazole derivative was found to significantly reduce seizure activity in animal models.
Experimental Results
In a controlled study using the pentylenetetrazol (PTZ) model of seizures, a thiazole derivative exhibited a protective effect against seizures, achieving a median effective dose (ED50) significantly lower than that of traditional anticonvulsants .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Anticancer Mechanism : It is believed that the compound induces apoptosis in cancer cells through mitochondrial pathways and inhibits key signaling pathways involved in cell proliferation.
- Antibacterial Mechanism : The presence of trifluoromethyl groups enhances lipophilicity, allowing better penetration into bacterial membranes and disrupting their integrity.
- Anticonvulsant Mechanism : The modulation of neurotransmitter systems, particularly GABAergic pathways, may contribute to its anticonvulsant effects.
Q & A
Basic Research Question
- 1H NMR : Focus on diagnostic peaks:
- Thiazole protons: δ 7.5–8.5 ppm (split due to coupling with adjacent groups).
- Piperazinone NH: δ 3.0–4.0 ppm (broad, exchangeable).
- Trifluoromethylpyridine: CF₃ signal at ~δ 120–125 ppm in ¹⁹F NMR.
- LCMS : Use high-resolution MS to confirm the molecular ion [M+H]⁺ (e.g., m/z 754 observed in related pyridazine-carboxamide analogs) .
Conflicts in data (e.g., unexpected splitting in NMR) may arise from dynamic rotational isomerism or residual solvents. Re-run spectra in deuterated DMSO or CDCl₃ to suppress exchange effects .
How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Advanced Research Question
Bivalent binding motifs, as seen in bromodomain inhibitors (e.g., AZD5153), suggest that substituents on the thiazole and pyridine rings influence target affinity. For example:
- Thiazole modifications : Replacing the methyl group with bulkier substituents (e.g., cyclohexyl) may enhance hydrophobic interactions.
- Pyridine-trifluoromethyl positioning : Computational docking (DFT or molecular dynamics) can predict how CF₃ orientation affects binding to enzymes like kinases or BET proteins .
Validate hypotheses using cellular assays (e.g., IC₅₀ for c-Myc downregulation) .
What computational methods are suitable for predicting physicochemical properties (e.g., logP, solubility) of this compound?
Advanced Research Question
- DFT calculations : Optimize molecular geometry and calculate dipole moments to predict solubility. For example, pyridinyl-thiazole hybrids with high dipole moments (>5 Debye) show improved aqueous solubility .
- QSAR models : Use descriptors like polar surface area (PSA) and logP (calculated via ACD/Labs Percepta ) to estimate bioavailability. A PSA < 140 Ų and logP ~2–4 are ideal for CNS penetration .
How can researchers address low yields in the final coupling step of the synthesis?
Basic Research Question
Low yields (e.g., 47–50% in analogous reactions) often stem from steric hindrance or competing side reactions. Mitigation strategies:
- Activating agents : Use HOBt/TBTU for amide bond formation to enhance coupling efficiency .
- Temperature control : Conduct reactions at 0–5°C to suppress decomposition of reactive intermediates (e.g., acyl chlorides) .
- Workup : Extract with CH₂Cl₂ (2 × 50 mL) and dry over Na₂SO₄ to recover product .
What strategies can resolve discrepancies between computational predictions and experimental bioactivity data?
Advanced Research Question
Discrepancies may arise from unaccounted protein flexibility or solvent effects. Strategies:
- Enhanced sampling MD simulations : Probe conformational changes in the target protein upon ligand binding.
- Free-energy perturbation (FEP) : Quantify binding energy differences between predicted and observed active conformers .
- Crystallographic validation : Co-crystallize the compound with its target to identify unmodeled interactions (e.g., water-mediated hydrogen bonds) .
How should researchers handle batch-to-batch variability in purity during scale-up?
Basic Research Question
- HPLC monitoring : Use TFA-modified mobile phases (e.g., QC-SMD-TFA05) to achieve sharp peaks (retention time: ~1.32 min) and detect impurities <0.5% .
- Recrystallization : Optimize solvent mixtures (e.g., ethyl acetate/hexane) to improve crystalline purity.
- Quality control : Perform elemental analysis (C, H, N, S) to confirm stoichiometry, especially for fluorine-rich compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
